4-(4-Bromophenoxymethyl)benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxymethyl)benzonitrile typically involves the reaction of 4-bromophenol with 4-chloromethylbenzonitrile in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxymethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Major Products
The major products formed from substitution reactions depend on the nucleophile used. For example, using an amine can result in the formation of an aminophenoxymethylbenzonitrile derivative .
Scientific Research Applications
4-(4-Bromophenoxymethyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxymethyl)benzonitrile involves its ability to interact with various molecular targets through covalent bonding and non-covalent interactions . The bromine atom and nitrile group play crucial roles in these interactions, allowing the compound to bind to specific sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenoxymethyl)benzonitrile
- 4-(4-Chlorophenoxymethyl)benzonitrile
- 4-(4-Fluorophenoxymethyl)benzonitrile
Uniqueness
4-(4-Bromophenoxymethyl)benzonitrile is unique due to the presence of the bromine atom , which imparts distinct reactivity and interaction profiles compared to its analogs with different halogen substituents . This uniqueness makes it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C14H10BrNO |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
4-[(4-bromophenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C14H10BrNO/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8H,10H2 |
InChI Key |
QVRBNGDZKNBISX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
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